3-Chlorodiphenylamine
Overview
Description
3-Chlorodiphenylamine: is an organic compound with the molecular formula C₁₂H₁₀ClN . It is also known by other names such as benzenamine, 3-chloro-N-phenyl- and diphenylamine, 3-chloro- . This compound is characterized by the presence of a chlorine atom attached to the third position of the diphenylamine structure, which consists of two benzene rings connected by an amine group.
Mechanism of Action
Target of Action
3-Chlorodiphenylamine is a high-affinity Ca2+ sensitizer of cardiac muscle . It primarily targets the isolated N-domain of cardiac troponin C (cTnC), with a dissociation constant (Kd) of 6 µM . The cTnC is a key protein in the contractile apparatus of the heart, playing a crucial role in regulating muscle contraction in response to changes in intracellular calcium ion concentration .
Mode of Action
this compound, based on diphenylamine, binds to the isolated N-domain of cTnC . Unlike other Ca2+ sensitizers, such as trifluoperazine (TFP) and bepridil, which stabilize the open state of the N-domain of cTnC, this compound is able to bind without stabilizing this open state . This unique mode of action allows this compound to increase the Ca2+ sensitivity of force development in skinned cardiac muscle .
Biochemical Pathways
The binding of this compound to cTnC enhances the responsiveness of the contractile apparatus to Ca2+, thereby increasing the force of cardiac muscle contraction . This mechanism is particularly beneficial in conditions such as systolic heart failure, where the contraction of cardiac muscle is impaired .
Pharmacokinetics
Its small molecular size (molecular weight: 203667 ) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
this compound increases the Ca2+ sensitivity of force development without altering the maximal or resting forces in skinned ventricular trabeculae . It also increases the Ca2+ sensitivity of the N-domain of intact cTnC after reconstitution into the cTn complex (cTnC complexed with cTnI and cTnT) in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
3-Chlorodiphenylamine has been found to bind to a cardiac troponin C (cTnC)–cTnI chimera with moderate affinity . It increases the Ca2+ sensitivity of force development in skinned cardiac muscle .
Cellular Effects
This compound has been shown to activate cardiac troponin by a mechanism distinct from other known Ca2+ sensitizers . It increases the Ca2+ sensitivity of force development in skinned cardiac muscle .
Molecular Mechanism
This compound binds to the isolated N-terminal domain (N-domain) of cTnC . Unlike other Ca2+ sensitizers, which stabilize the open state of the N-domain of cTnC, this compound binds without stabilizing this open state . It has a bigger effect on the rate of Ca2+ dissociation from the entire cTn complex than other known Ca2+ sensitizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorodiphenylamine can be synthesized through various methods. One common method involves the Ullmann condensation reaction , where m-chloroformanilide reacts with bromobenzene in the presence of a copper catalyst . The reaction typically requires elevated temperatures and an inert atmosphere to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorodiphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as (e.g., amines, thiols) and (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents like or are employed.
Reduction: Reducing agents such as or are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diphenylamines, while oxidation can produce quinones.
Scientific Research Applications
3-Chlorodiphenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its interactions with biological molecules, such as proteins and enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Diphenylamine: Lacks the chlorine substituent, resulting in different chemical and biological properties.
3-Chlorodiphenyl ether: Contains an ether linkage instead of an amine group.
3-Hydroxydiphenylamine: Has a hydroxyl group instead of a chlorine atom.
Uniqueness: 3-Chlorodiphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively sensitize cardiac muscle to calcium ions sets it apart from other related compounds .
Properties
IUPAC Name |
3-chloro-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHIBZKYXJDQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143615 | |
Record name | 3-Chlorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-17-7 | |
Record name | 3-Chlorodiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorodiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorodiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORODIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPC5U6JP9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-chlorodiphenylamine differ from other calcium sensitizers in its interaction with cardiac troponin?
A1: Unlike traditional calcium sensitizers like trifluoperazine (TFP) and bepridil, which bind to and stabilize the open state of the N-terminal domain of cardiac troponin C (cTnC), this compound exhibits a distinct mechanism. While it can bind to the isolated N-domain of cTnC [], it doesn't stabilize this open conformation. Instead, this compound demonstrates a higher affinity for the entire cardiac troponin complex (cTnC-TnI) compared to TFP or bepridil, suggesting its activation mechanism relies on interactions with the intact complex rather than solely with cTnC [].
Q2: What analytical techniques are commonly employed to detect and quantify this compound?
A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet spectrophotometry stands out as a prominent method for this compound analysis []. This technique offers high sensitivity, detecting concentrations as low as 0.005 mg/L []. The method commonly utilizes a reverse-phase C18 column for separation and UV detection at specific wavelengths, like 330 nm or 254 nm [].
Q3: Are there specific applications where the detection and quantification of this compound are particularly crucial?
A3: Yes, monitoring lampricide treatments in water bodies necessitates precise this compound quantification. This compound serves as an internal standard in HPLC analysis to determine the concentration of lampricides like TFM and Bayer 73, which are used to control invasive sea lamprey populations []. Accurate measurement of these chemicals is essential to ensure effective treatment while minimizing environmental impact.
Q4: Considering the unique mechanism of action of this compound on cardiac troponin, what are the potential implications for drug development?
A4: The distinct interaction of this compound with cardiac troponin, specifically its high affinity for the intact complex and its ability to enhance calcium sensitivity without stabilizing the open cTnC conformation, presents a novel avenue for developing therapeutics targeting systolic heart failure []. Further research exploring structure-activity relationships and optimizing its pharmacological properties could lead to the development of more targeted and effective treatments with potentially fewer side effects compared to existing calcium sensitizers.
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